molecular formula C14H24N2O2 B2782918 N-(2-Methylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361687-43-4

N-(2-Methylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide

Katalognummer B2782918
CAS-Nummer: 2361687-43-4
Molekulargewicht: 252.358
InChI-Schlüssel: GTSLWJOZWUSBOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Methylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring cannabinoids in the body. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, which can have various physiological and biochemical effects.

Wirkmechanismus

N-(2-Methylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids. Endocannabinoids are signaling molecules that play a role in various physiological processes, including pain, mood, appetite, and inflammation. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which can have various effects on these physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids in the body, which can lead to analgesic, anxiolytic, and antidepressant effects. This compound has also been shown to modulate the reward pathway in the brain, which can have potential applications in the treatment of addiction. Additionally, this compound has been shown to have neuroprotective effects, which can be beneficial in the treatment of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(2-Methylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide is its selectivity for FAAH. This allows for more targeted effects on the endocannabinoid system, without affecting other systems in the body. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of this compound is its short half-life, which can make it difficult to study in vivo. Additionally, this compound can have off-target effects, which can complicate the interpretation of results.

Zukünftige Richtungen

There are several future directions for the study of N-(2-Methylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is the potential use of this compound in the treatment of addiction. Studies have shown that this compound can modulate the reward pathway in the brain, which can have potential applications in the treatment of addiction. Additionally, further research is needed to understand the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. Finally, there is a need for the development of more potent and selective FAAH inhibitors, which can have potential therapeutic applications in various diseases.

Synthesemethoden

The synthesis of N-(2-Methylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide involves several steps, including the reaction of piperidine-4-carboxylic acid with 2-methyl-2-butanol to form the corresponding ester. This ester is then reacted with prop-2-enoyl chloride to form the desired product, this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.

Wissenschaftliche Forschungsanwendungen

N-(2-Methylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. This compound has also been investigated as a potential treatment for addiction, as it can modulate the reward pathway in the brain. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

IUPAC Name

N-(2-methylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-5-12(17)16-9-7-11(8-10-16)13(18)15-14(3,4)6-2/h5,11H,1,6-10H2,2-4H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSLWJOZWUSBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1CCN(CC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.